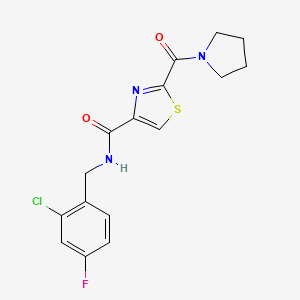![molecular formula C18H16N2O4S B2571409 (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-19-9](/img/structure/B2571409.png)
(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, also known as PMX205, is a novel compound that has been recently developed for scientific research applications. It is a thiazole-based compound that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Some derivatives of benzothiazole, including structures related to "(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate," have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives has shown antimicrobial potential against various bacterial strains. These compounds are synthesized by reacting specific thiazole derivatives with benzazol-2-thiole, indicating their role in developing potential antimicrobial agents (Turan-Zitouni et al., 2004).
Anticancer and Aldose Reductase Inhibition
Research into iminothiazolidin-4-one acetate derivatives, closely related to the compound , has identified potential as aldose reductase inhibitors. This activity is relevant for developing novel drugs to treat diabetic complications, as aldose reductase plays a significant role in the biochemical pathways contributing to diabetes-related issues. These compounds have shown promising IC50 values, highlighting their effectiveness in inhibiting aldose reductase, a key enzyme implicated in diabetic complications (Ali et al., 2012).
Antimicrobial and Antifungal Agents
The compound and its related derivatives have been explored for their antimicrobial and antifungal activities, demonstrating significant potential against a variety of pathogens. This includes the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes, which exhibit good antimicrobial activity against human epidemic-causing bacterial strains. Such studies provide a basis for the development of new antimicrobial and antifungal agents that could be effective in treating infections caused by resistant bacteria (Mishra et al., 2019).
Mechanism of Action
Target of action
The compound belongs to the class of benzothiazoles and imines. Benzothiazoles are heterocyclic compounds that are often used in research for their potential biological activities, including antimicrobial, antifungal, and anticancer effects . Imine compounds are known for their potential as intermediates in organic synthesis .
Mode of action
For example, some benzothiazoles have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Based on its structural similarity to other benzothiazoles, it could potentially interact with pathways involved in cell growth and proliferation, as well as pathways involved in the immune response .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, some benzothiazoles have been found to have antimicrobial, antifungal, and anticancer effects .
Properties
IUPAC Name |
methyl 2-[2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-17(22)11-20-14-9-5-6-10-15(14)25-18(20)19-16(21)12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDXRQJSPPJMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

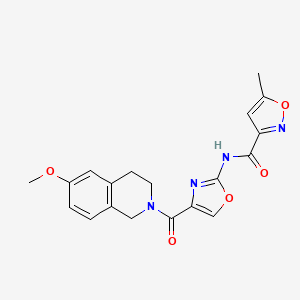
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)
![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)
![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)
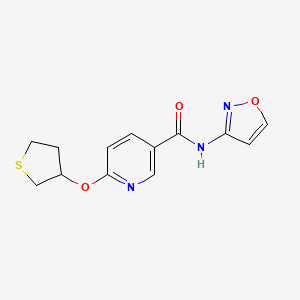
![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)
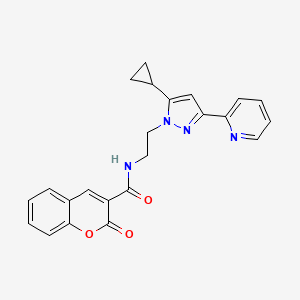
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)
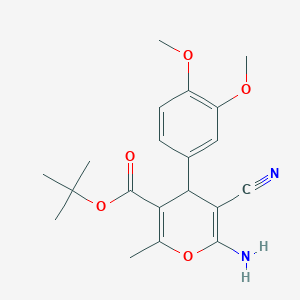
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)
